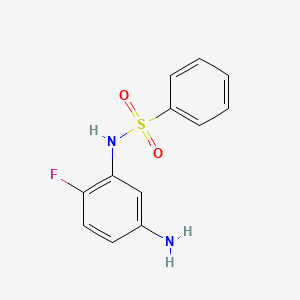

N-(5-amino-2-fluorophenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

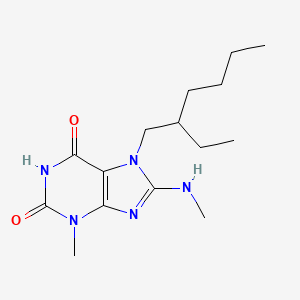

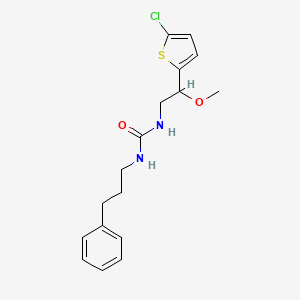

“N-(5-amino-2-fluorophenyl)benzenesulfonamide” is a chemical compound with the CAS Number: 926267-60-9 . It has a molecular weight of 266.3 and its molecular formula is C12H11FN2O2S . It is typically available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H11FN2O2S/c13-11-7-6-9(14)8-12(11)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H,14H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 266.3 and its molecular formula is C12H11FN2O2S .Scientific Research Applications

Synthesis and Biochemical Evaluation

The synthesis and evaluation of benzenesulfonamides, including those with modifications on the phenyl ring, have led to discoveries of compounds with high affinity for biochemical targets. For example, compounds synthesized with specific fluorine substitutions have shown significant inhibitory activities against enzymes like kynurenine 3-hydroxylase, suggesting their potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Anticancer Activity

Derivatives of benzenesulfonamide have been explored for their anticancer potential. A study on aminothiazole-paeonol derivatives showed high anticancer activity against various cancer cell lines, suggesting that these compounds, including those with fluorine substitutions, could serve as promising lead compounds for developing new anticancer agents (Tsai et al., 2016).

Enzyme Inhibition

Several studies have synthesized and evaluated benzenesulfonamide derivatives for their ability to inhibit carbonic anhydrase, a crucial enzyme involved in various physiological functions. For instance, novel isoxazole-containing sulfonamides have been prepared, demonstrating potent inhibitory properties against carbonic anhydrase II and VII, highlighting their potential therapeutic application in conditions like glaucoma and neuropathic pain (Altug et al., 2017).

Synthesis Techniques

Advancements in synthesis techniques for benzenesulfonamide derivatives have facilitated the exploration of their biological activities. For example, oxidative cross-coupling reactions using a palladium-copper catalyst system under air have been employed to produce compounds with potential pharmacological applications (Miura et al., 1998).

Chiral Separation

The separation of enantiomers of compounds related to benzenesulfonamides, such as tamsulosin, has been achieved through capillary electrophoresis, demonstrating the importance of chiral purity in the pharmacological effectiveness of these compounds (Maier et al., 2005).

Safety and Hazards

The safety information for “N-(5-amino-2-fluorophenyl)benzenesulfonamide” includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-11-7-6-9(14)8-12(11)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNGNGAIBQLHOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride](/img/structure/B2985124.png)

![6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2985128.png)

![2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B2985131.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2985137.png)

![1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol](/img/structure/B2985147.png)